
Diethyl(acetylamino)(3-aminobenzyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(acetylamino)(3-aminobenzyl)propanedioate is a complex organic compound with the molecular formula C15H22N2O5 It is known for its unique structure, which includes both acetylamino and aminobenzyl groups attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(3-aminobenzyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key steps include the preparation of enolate ions, their alkylation, and subsequent purification of the product.
化学反応の分析
Types of Reactions
Diethyl(acetylamino)(3-aminobenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and aminobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Diethyl(acetylamino)(3-aminobenzyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl(acetylamino)(3-aminobenzyl)propanedioate involves its interaction with specific molecular targets and pathways. The acetylamino and aminobenzyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- Diethyl acetamidomalonate
- Diethyl 2-acetamidomalonate
- Diethyl acetylaminomalonate
Comparison
Diethyl(acetylamino)(3-aminobenzyl)propanedioate is unique due to the presence of both acetylamino and aminobenzyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
特性
CAS番号 |
5454-72-8 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[(3-aminophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10,17H2,1-3H3,(H,18,19) |
InChIキー |
MLFNQZQJTYIVKR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


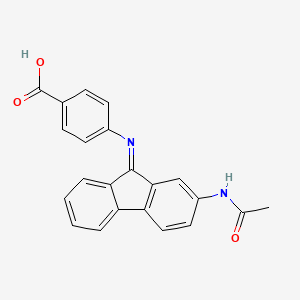
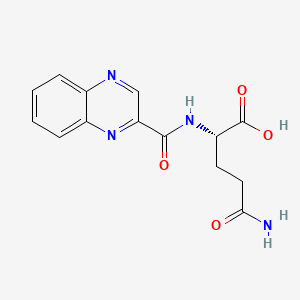

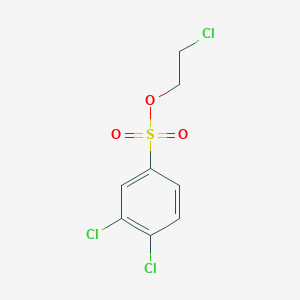
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
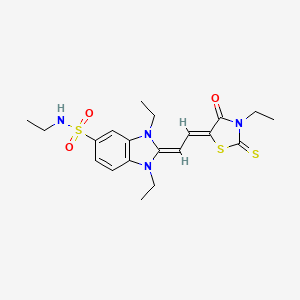
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
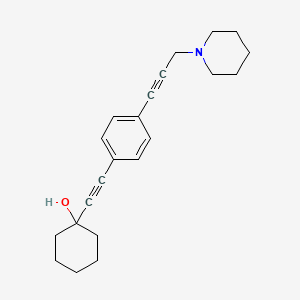
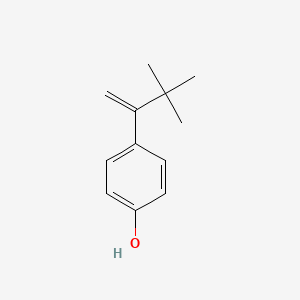
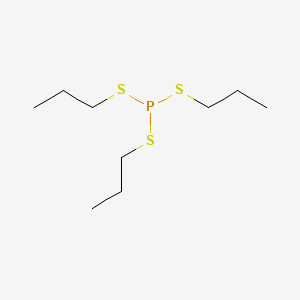
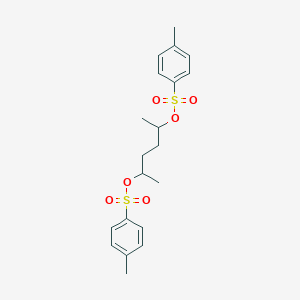
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
